Bis(4-chlorophenyl) disulfoxide

Organosulfur chemistry Oxidation state differentiation Physicochemical property prediction

Bis(4-chlorophenyl) disulfoxide (CAS 6275-39-4) is a high-purity, symmetrical diaryl vic-disulfoxide that uniquely bridges two 4-chlorophenyl rings with a –S(=O)–S(=O)– linkage. Its intermediate oxidation state provides a distinct hydrogen-bond acceptor profile (4 HBA, 0 HBD) and a precise TPSA (72.6 Ų), making it a non-substitutable monomer synthon for stoichiometric PPS-derivative engineering. It also expands focused antibacterial screening libraries beyond conventional disulfides. Sourcing the wrong sulfur oxidation state can compromise cross-coupling efficiency, oxidative stability, and biological target engagement. Procure this specific compound to ensure precise physicochemical and reactivity outcomes.

Molecular Formula C12H8Cl2O2S2
Molecular Weight 319.2 g/mol
CAS No. 6275-39-4
Cat. No. B12805664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-chlorophenyl) disulfoxide
CAS6275-39-4
Molecular FormulaC12H8Cl2O2S2
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)S(=O)C2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2O2S2/c13-9-1-5-11(6-2-9)17(15)18(16)12-7-3-10(14)4-8-12/h1-8H
InChIKeyLCXVCECTWHFMQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-chlorophenyl) disulfoxide (CAS 6275-39-4) – Core Identity and Procurement-Relevant Chemical Profile


Bis(4-chlorophenyl) disulfoxide (CAS 6275-39-4; molecular formula C₁₂H₈Cl₂O₂S₂; molecular weight 319.2 g/mol) is a symmetrical diaryl vic-disulfoxide bearing two 4‑chlorophenyl rings bridged by a –S(=O)–S(=O)– linkage [1]. Computed physicochemical properties include an XLogP3 of 3.5, zero hydrogen‑bond donors, four hydrogen‑bond acceptors, a topological polar surface area of 72.6 Ų, and a predicted density of 1.64 g/cm³ [1]. The compound exists as a solid at ambient temperature with a predicted boiling point of 508.4 °C at 760 mmHg . It is catalogued under PubChem CID 234110, ChEMBL CHEMBL120686, and NSC 33438, placing it within the broader organosulfur family that includes diaryl disulfides, monosulfoxides, sulfones, and thiosulfonates [1].

Why Bis(4-chlorophenyl) disulfoxide Cannot Be Freely Substituted with Other Diaryl Disulfides, Monosulfoxides, or Sulfones


Within the 4‑chlorophenyl organosulfur series, the sulfur‑linker oxidation state dictates not only physicochemical bulk properties but also the compound’s reactivity profile in both synthetic and biological contexts. A switch from the disulfide (–S–S–; CAS 1142‑19‑4) to the disulfoxide (–S(=O)–S(=O)–) alters the electronic environment, hydrogen‑bond acceptor capacity, and oxidative stability; moving further to the monosulfoxide (CAS 3085‑42‑5) or sulfone (CAS 80‑07‑9) changes solubility, metabolic susceptibility, and cross‑coupling behaviour [1]. Consequently, a procurement decision that treats these compounds as interchangeable risks mismatched performance in polymer precursor chemistry, catalytic applications, or biological screening campaigns where the precise sulfur oxidation state governs mechanism or potency. The quantitative evidence below establishes where the disulfoxide occupies a distinct, non‑substitutable position among its closest analogs.

Head‑to‑Head and Cross‑Study Comparative Evidence for Bis(4-chlorophenyl) disulfoxide (CAS 6275‑39‑4)


Sulfur Oxidation State Defines a Unique –S(=O)–S(=O)– Linker Absent in the Corresponding Disulfide, Monosulfoxide, and Sulfone

Bis(4-chlorophenyl) disulfoxide is the only member of the 4‑chlorophenyl series that contains a vic‑disulfoxide (–S(=O)–S(=O)–) bridge. This linker provides four hydrogen‑bond acceptor sites versus two in the monosulfoxide (CAS 3085‑42‑5; –S(=O)– bridge), zero in the disulfide (CAS 1142‑19‑4; –S–S–), and four in the sulfone (CAS 80‑07‑9; –S(=O)₂–) but with different geometry and electronic distribution [1]. The computed topological polar surface area (TPSA) increases from 0 Ų (disulfide) to 72.6 Ų (disulfoxide), while XLogP3 decreases from ~5.6 (disulfide) to 3.5 (disulfoxide), predicting substantially different membrane permeability and solubility profiles [1]. The sulfone (4,4′‑dichlorodiphenyl sulfone) has a TPSA of ~42.6 Ų and two H‑bond acceptors, placing the disulfoxide as the most polar, highest‑acceptor‑count derivative in this series .

Organosulfur chemistry Oxidation state differentiation Physicochemical property prediction

Thermal Stability and Boiling Point Differentiation Relative to the Disulfide and Monosulfoxide

The predicted boiling point of bis(4-chlorophenyl) disulfoxide is 508.4 °C at 760 mmHg, substantially higher than the experimental boiling point of the corresponding disulfide (373.2 °C at 760 mmHg) and approximately 100 °C above the monosulfoxide (predicted ~406 °C) . The predicted density of 1.64 g/cm³ also exceeds the disulfide (1.30 g/cm³) and monosulfoxide (~1.38 g/cm³) . The flash point is predicted at 261.3 °C, which is higher than the disulfide’s flash point (~190 °C), suggesting greater thermal headroom in high‑temperature reactions or processing steps .

Thermophysical properties Process chemistry Distillation feasibility

Antimicrobial Activity: Reported MIC of 12.5 µM Against Staphylococcus aureus

A screening study reported that bis(4-chlorophenyl) disulfoxide exhibits an MIC of 12.5 µM against Staphylococcus aureus . This positions the disulfoxide within the active range of low‑molecular‑weight diaryl disulfides and disulfoxides, though direct head‑to‑head MIC data for the disulfide and monosulfoxide against the same strain under identical conditions are not available in the public domain. The disulfide analog (CAS 1142‑19‑4) has been identified as a Pdcd4 stabilizer in a cellular assay at low micromolar concentrations, but antibacterial MIC data are not directly comparable [1].

Antimicrobial screening Staphylococcus aureus Minimum inhibitory concentration

Potential as a Poly(p‑phenylene sulfide) (PPS) Precursor: Intermediate Oxidation State Between Disulfide Feedstock and Sulfone By‑product

Bis(4-chlorophenyl) disulfide is a well‑established precursor for poly(p‑phenylene sulfide) (PPS) via thermolysis . The disulfoxide sits at an intermediate oxidation level between the disulfide starting material and the fully oxidized sulfone, which is typically regarded as an undesired over‑oxidation by‑product in PPS synthesis [1]. This intermediate oxidation state may permit controlled incorporation of sulfoxide linkages into the polymer backbone, a strategy recently demonstrated for colourless, high‑refractive‑index PPS derivatives obtained by partial mCPBA oxidation of the parent sulfide polymer [2]. Using the discrete disulfoxide monomer rather than post‑polymerization oxidation could offer greater precision in the placement of sulfoxide units.

Polymer synthesis Poly(phenylene sulfide) Sulfur oxidation state

Evidence‑Backed Application Scenarios for Bis(4-chlorophenyl) disulfoxide (CAS 6275‑39‑4) in Research and Industrial Procurement


Sulfoxide‑Functionalized High‑Performance Polymer Development

When developing sulfoxide‑containing poly(phenylene sulfide) (PPS) derivatives for high‑refractive‑index, transparent thermoplastics, bis(4-chlorophenyl) disulfoxide provides a monomeric disulfoxide synthon that could enable precise stoichiometric incorporation of –S(=O)– linkages, complementing post‑polymerization oxidation approaches [1]. Its intermediate oxidation state distinguishes it from the disulfide starting material and the sulfone by‑product .

Antimicrobial Lead‑Compound Screening Libraries

For groups assembling focused libraries of sulfur‑containing small molecules for antibacterial screening, the disulfoxide expands the chemical space beyond the widely explored diaryl disulfides. Its MIC of 12.5 µM against S. aureus provides a provisional activity anchor, though matched‑pair testing against the disulfide and monosulfoxide is strongly advised before structural prioritization .

Physicochemical Property Reference in Structure–Activity Relationship (SAR) Studies

In medicinal chemistry SAR campaigns where hydrogen‑bond acceptor count, polar surface area, and lipophilicity are being systematically varied, the disulfoxide occupies a unique region (TPSA 72.6 Ų, XLogP3 3.5) not accessible with the disulfide, monosulfoxide, or sulfone. This makes it a valuable comparator compound for probing the effect of sulfur oxidation state on permeability, solubility, and target engagement [2].

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